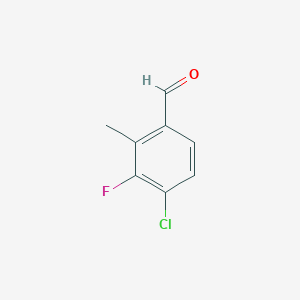

4-Chloro-3-fluoro-2-methylbenzaldehyde

Description

The exact mass of the compound 4-Chloro-3-fluoro-2-methylbenzaldehyde is 172.0091207 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-fluoro-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluoro-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSASDPCRZXUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-fluoro-2-methylbenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Chloro-3-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. The presence of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, proposing a logical synthetic pathway based on established methodologies, and exploring its potential applications within drug discovery and development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. These identifiers are crucial for reaction planning, analytical characterization, and regulatory documentation.

Core Compound Identifiers

The essential data for 4-Chloro-3-fluoro-2-methylbenzaldehyde is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | [3] |

| Molecular Weight | 172.58 g/mol | [3] |

| CAS Number | 1783769-70-9 | [3] |

| IUPAC Name | 4-chloro-3-fluoro-2-methylbenzaldehyde | N/A |

Physicochemical Characteristics

While extensive experimental data for this specific isomer is not widely published, properties can be inferred from closely related analogs and computational models. For instance, the related compound 4-Chloro-3-fluorobenzaldehyde is a solid with a melting point of 46-49 °C. The additional methyl group in the target compound would be expected to slightly alter its melting point and solubility profile.

Strategic Importance in Medicinal Chemistry

The true value of 4-Chloro-3-fluoro-2-methylbenzaldehyde lies not in its intrinsic activity, but in its role as a versatile intermediate. The aldehyde functional group is a gateway to a vast number of chemical transformations, while the specific arrangement of its substituents offers strategic advantages in drug design.

The Role of the Substituted Benzaldehyde Scaffold

Aromatic aldehydes are critical starting materials for synthesizing a wide array of more complex structures, including heterocycles, which are prevalent in pharmaceuticals. The aldehyde can undergo reactions such as:

-

Reductive Amination: To form benzylamines.

-

Wittig Reaction: To form substituted styrenes.

-

Condensation Reactions: (e.g., Aldol, Knoevenagel) to build larger carbon skeletons.

These transformations are fundamental in constructing the core structures of biologically active molecules.[4]

Influence of Ring Substituents on Molecular Properties

The specific combination of chloro, fluoro, and methyl groups on the benzene ring is what makes this compound particularly valuable for drug development professionals. Each group imparts distinct properties that can be leveraged to fine-tune a drug candidate's profile.

Caption: Influence of substituents on key drug-like properties.

-

Chlorine: Significantly increases lipophilicity, which can enhance membrane permeability. It also acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in modern pharmaceuticals.[1]

-

Fluorine: Often used to block sites of metabolic oxidation (metabolic "hotspots"). Its high electronegativity can modulate the pKa of nearby functional groups and create favorable interactions, such as hydrogen bonds, with target proteins.[2]

-

Methyl Group: Provides steric bulk, which can be used to control the conformation of the molecule and improve selectivity for a specific biological target.

Synthetic Strategy and Methodology

Retrosynthetic Analysis and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic rings.[5] The logical precursor for our target compound is 1-chloro-2-fluoro-3-methylbenzene . The electron-donating methyl group and the ortho, para-directing halogen atoms activate the ring for electrophilic substitution. The formylation is expected to occur at the position para to the chlorine and ortho to the methyl group due to a combination of electronic and steric directing effects.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure adapted from established methods for similar substrates.[5] Researchers should perform their own optimization.

Reagents and Materials:

-

1-chloro-2-fluoro-3-methylbenzene (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (10.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30-45 minutes.

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add 1-chloro-2-fluoro-3-methylbenzene dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of sodium acetate until the pH is neutral. This process is exothermic and may release gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final 4-Chloro-3-fluoro-2-methylbenzaldehyde.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Safety, Handling, and Storage

Working with halogenated aromatic aldehydes requires strict adherence to safety protocols. The following information is based on data for structurally similar compounds, such as 4-Chloro-3-fluorobenzaldehyde and other substituted benzaldehydes.[6]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Sensitization: May cause an allergic skin reaction.

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6][7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166 standard).[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

4-Chloro-3-fluoro-2-methylbenzaldehyde represents a valuable and strategically designed building block for medicinal chemists and researchers. Its aldehyde functionality serves as a versatile handle for extensive chemical modification, while its unique pattern of halogen and methyl substituents provides a sophisticated tool for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of derivative compounds. By understanding its properties, employing robust synthetic methodologies, and adhering to strict safety protocols, scientists can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

- BLD Pharm. (n.d.). 4-Chloro-3-fluoro-2-methylbenzaldehyde.

- ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis.

- Chem-Impex. (n.d.). 4-Fluoro-3-méthylbenzaldéhyde.

- Smolecule. (n.d.). 4-Chloro-5-fluoro-2-methylbenzaldehyde.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-Fluorobenzaldehyde 97 5527-95-7.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde.

- Thermo Fisher Scientific. (2009). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- Pathmasiri, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- TCI Deutschland GmbH. (n.d.). 4-Fluoro-3-methylbenzaldehyde.

- Bohl, V. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 1783769-70-9|4-Chloro-3-fluoro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Suppliers and price of 4-Chloro-3-fluoro-2-methylbenzaldehyde

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylbenzaldehyde: Synthesis, Sourcing, and Application in Drug Discovery

Abstract

4-Chloro-3-fluoro-2-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group—provides a combination of steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. The presence of multiple halogen atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this and related compounds sought-after intermediates in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of 4-Chloro-3-fluoro-2-methylbenzaldehyde, covering its chemical properties, established synthesis protocols, supplier landscape and pricing, key applications in drug development, and essential safety and handling procedures. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Strategic Value of Substituted Benzaldehydes in Medicinal Chemistry

The benzaldehyde scaffold is a cornerstone in organic synthesis, but its true power in modern drug discovery is realized through precise substitution on the aromatic ring. The strategic placement of functional groups like halogens and alkyl groups can dramatically alter a molecule's biological activity.

The "Magic Chloro" and Versatile Fluoro Effects

The incorporation of chlorine and fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The term "Magic Chloro" has been used to describe the often-dramatic improvements in potency and pharmacokinetic parameters that can result from substituting a hydrogen atom with chlorine.[4][5] Chlorine can improve metabolic stability by blocking sites susceptible to oxidation, increase lipophilicity to enhance membrane permeability, and participate in favorable halogen bonding interactions with protein targets.[5]

Fluorine, with its high electronegativity and small size, acts as a bioisostere for hydrogen but can significantly alter the electronic properties of a molecule, often leading to increased binding affinity and improved metabolic stability.[3] The combination of these halogens, as seen in 4-Chloro-3-fluoro-2-methylbenzaldehyde, offers a synergistic toolkit for fine-tuning molecular properties.

The Role of the Methyl Group and Ortho-Substitution

The ortho-methyl group in the target molecule introduces important steric and electronic effects. It can enforce a specific conformation upon the aldehyde group, which can be crucial for selective binding to a biological target. This steric hindrance can also shield adjacent functional groups, influencing reactivity in subsequent synthetic steps.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful use of any chemical intermediate.

Compound Identification

| Property | Value |

| IUPAC Name | 4-Chloro-3-fluoro-2-methylbenzaldehyde |

| CAS Number | 1783769-70-9[6] |

| Molecular Formula | C₈H₆ClFO[1] |

| Molecular Weight | 172.58 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1C=O)F)Cl[1] |

| InChI Key | KOQLSCOSJAFIGV-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | 46-49 °C (for analog 4-Chloro-3-fluorobenzaldehyde) | [7] |

| Boiling Point | ~208-218 °C (for related analogs) | [3][8] |

| Purity | Typically ≥95% | [9] |

Spectroscopic Characterization

While specific spectra for this exact molecule are proprietary to suppliers, the expected spectroscopic data can be predicted based on its structure:

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.2 ppm), a singlet for the methyl protons (~2.2-2.5 ppm), and two distinct aromatic protons, likely appearing as doublets or multiplets depending on coupling constants.

-

¹³C NMR: Approximately 8 distinct carbon signals would be expected, including the characteristic aldehyde carbon (~190 ppm), and carbons attached to chlorine and fluorine showing characteristic shifts.

-

Mass Spectrometry (MS): The molecular ion peak would show a characteristic M/M+2 isotope pattern of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Manufacturing

General Synthetic Workflow

A common strategy involves the formylation of a pre-functionalized benzene ring. The choice of reaction depends on the stability of the existing substituents.

Caption: General synthetic strategies for 4-Chloro-3-fluoro-2-methylbenzaldehyde.

Detailed Protocol: Grignard-Based Formylation

This protocol is a representative example based on established chemical principles for synthesizing substituted benzaldehydes and is adapted from methods used for related structures.[10]

Objective: To synthesize 4-Chloro-3-fluoro-2-methylbenzaldehyde from a suitable brominated precursor.

Materials:

-

1-Bromo-4-chloro-3-fluoro-2-methylbenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF, anhydrous, 1.5 eq)

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings and a crystal of iodine to the flask.

-

Add a small portion of a solution of 1-bromo-4-chloro-3-fluoro-2-methylbenzene in anhydrous THF via the dropping funnel.

-

Gently heat the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Formylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of anhydrous DMF in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. Causality: This exothermic reaction must be controlled to prevent side reactions.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl until the solution is acidic (pH ≤ 2). Causality: The acidic workup hydrolyzes the intermediate adduct to form the aldehyde and dissolves the magnesium salts.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Sourcing and Procurement

4-Chloro-3-fluoro-2-methylbenzaldehyde is available from specialized chemical suppliers who often synthesize novel building blocks for research and development.

Supplier and Pricing Overview

Pricing is subject to change based on purity, quantity, and market demand. The following table provides an overview of known suppliers.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD, Approx.) |

| BLD Pharm | 4-Chloro-3-fluoro-2-methylbenzaldehyde | 1783769-70-9 | - | - | Inquiry |

| AChemBlock | 4-Chloro-5-fluoro-2-methylbenzaldehyde | 1780682-41-8 | 95% | - | Inquiry |

| Sigma-Aldrich | 4-Chloro-3-fluorobenzaldehyde | 5527-95-7 | 97% | 5g | ~$50-100 |

| Ambeed | 4-Chloro-3-(trifluoromethyl)benzaldehyde* | 34328-46-6 | >97% | 5g | ~$12[8] |

*Note: Data for closely related analogs is provided to give a market context for this class of compounds.

Quality Specifications

When procuring this compound, it is critical to request and review the following documentation:

-

Certificate of Analysis (CoA): This document provides lot-specific data on purity (typically determined by GC or HPLC) and identity (confirmed by ¹H NMR and/or MS).

-

Safety Data Sheet (SDS): Contains essential information on hazards, handling, storage, and emergency procedures.

Applications in Research and Drug Development

The primary application of 4-Chloro-3-fluoro-2-methylbenzaldehyde is as an intermediate in multi-step organic synthesis. The aldehyde functional group is highly versatile, participating in reactions such as:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to form alkenes.

-

Grignard/organolithium additions to form secondary alcohols.

-

Oxidation to form the corresponding benzoic acid.

Hypothetical Pathway in Drug Synthesis

The diagram below illustrates a plausible synthetic route where the title compound is a key starting material for a hypothetical kinase inhibitor.

Caption: Hypothetical synthesis of a drug candidate using the title compound.

This versatility makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery campaigns. The specific substitution pattern is designed to probe the chemical space of a target's binding pocket, leveraging the unique properties of chlorine, fluorine, and the methyl group.[11]

Safety, Handling, and Storage

As with related halogenated aromatic aldehydes, 4-Chloro-3-fluoro-2-methylbenzaldehyde should be handled with care in a laboratory setting.

Hazard Identification

Based on data for analogous compounds, the following hazards are anticipated[7][12][13][14]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram:

Recommended Handling and PPE

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[13]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling.[12]

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Some related compounds are noted to be air or heat sensitive.[15] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Spill and Disposal

-

In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, labeled container for disposal.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

-

AOBChem. 4-Chloro-3-(trifluoromethyl)benzaldehyde. [Link]

-

PubChemLite. 4-chloro-3-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2). [Link]

-

Fang, W. Y., Ravindar, L., Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [Link]

-

NIST. Benzaldehyde, 4-chloro-. [Link]

- Google Patents. (2010). CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.

-

Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

YouTube. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

-

GDCh.app. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Buy 4-Chloro-5-fluoro-2-methylbenzaldehyde [smolecule.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. gdch.app [gdch.app]

- 6. 1783769-70-9|4-Chloro-3-fluoro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 4-Chloro-3-Fluorobenzaldehyde 97 5527-95-7 [sigmaaldrich.com]

- 8. 4-Chloro-3-(trifluoromethyl)benzaldehyde price,buy 4-Chloro-3-(trifluoromethyl)benzaldehyde - chemicalbook [chemicalbook.com]

- 9. 4-Chloro-5-fluoro-2-methylbenzaldehyde 95% | CAS: 1780682-41-8 | AChemBlock [achemblock.com]

- 10. CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. labproinc.com [labproinc.com]

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-3-fluoro-2-methylbenzaldehyde (CFMB)

The following guide is structured as a high-level technical whitepaper designed for pharmaceutical process chemists and researchers. It synthesizes available physicochemical principles with standard industrial protocols to address the solubility profile of 4-Chloro-3-fluoro-2-methylbenzaldehyde (CFMB).

Executive Summary

4-Chloro-3-fluoro-2-methylbenzaldehyde (CFMB) is a critical pharmacophore intermediate, particularly valued in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and next-generation anti-inflammatory agents. Its unique trisubstituted benzene ring—combining the lipophilicity of a chlorine atom, the metabolic stability of fluorine, and the steric bulk of a methyl group—presents specific solubility challenges during process scale-up.

This guide provides a comprehensive framework for understanding the solubility landscape of CFMB. Unlike simple binary compounds, CFMB requires a nuanced approach to solvent selection to balance reaction kinetics (lithiation/formylation) with downstream purification (crystallization).

Physicochemical Profile & Theoretical Solubility

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction. CFMB exhibits a "push-pull" electronic character due to the electron-withdrawing halogens and the electron-donating methyl group.

Key Physicochemical Parameters

| Parameter | Value / Range | Implications for Solubility |

| CAS Number | 1783769-70-9 | Unique identifier for regulatory tracking. |

| Molecular Weight | 172.58 g/mol | Moderate MW suggests good permeability; solubility driven by lipophilicity. |

| Physical State | Solid (Low MP) | Likely MP range 40–60°C (analogous to 4-chloro-3-fluorobenzaldehyde). Requires temperature control during dissolution to avoid "oiling out." |

| LogP (Predicted) | ~2.8 – 3.2 | Highly lipophilic. Poor water solubility; excellent solubility in non-polar/aprotic solvents. |

| H-Bond Donors | 0 | No internal H-bond donation; relies on accepting H-bonds from solvents (e.g., alcohols). |

Hansen Solubility Parameters (HSP)

To scientifically select solvents, we apply the "Like Dissolves Like" principle quantified by Hansen parameters (

-

Prediction: CFMB will show maximum solubility in solvents with moderate polarity and low-to-moderate hydrogen bonding capability.

-

Ideal Solvents (RED < 1.0): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

-

Antisolvents (RED > 1.0): Water, Hexane (at low temps), Methanol (temperature dependent).

Experimental Protocols: Solubility Determination

Trustworthiness Directive: The following protocols are self-validating. Controls must be run in triplicate to ensure thermodynamic equilibrium is reached.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the thermodynamic saturation point at a specific temperature (

-

Preparation: Add excess solid CFMB (approx. 500 mg) to a scintillation vial containing 5 mL of the target solvent.

-

Equilibration: Place the vial in a thermostatic shaker bath set to

(e.g., 25°C) at 200 rpm for 24 hours. -

Validation: Visually confirm solid presence. If the solution becomes clear, add more solid until a precipitate persists.

-

Sampling: Stop agitation and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crash-out). -

Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm). Calculate concentration (

) using a standard calibration curve.

Protocol B: Dynamic Polythermal Method (Crystal16/Crystalline)

Purpose: To generate solubility curves (Solubility vs. Temperature) rapidly for crystallization design.

-

Loading: Load 4 vials with varying concentrations of CFMB (e.g., 50, 100, 150, 200 mg/mL) in the solvent of choice.

-

Cycling: Heat at 1°C/min until dissolution (transmissivity = 100%). Cool at 1°C/min until nucleation (transmissivity drops).

-

Metastable Zone Width (MSZW): The difference between the dissolution temperature (

) and nucleation temperature (

Thermodynamic Modeling

For process engineering, experimental points are fitted to thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

This empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis of experimental data.

-

Application: Use this equation to calculate the precise cooling trajectory required to maintain a constant supersaturation ratio during cooling crystallization.

Process Applications & Solvent Selection

The solubility profile dictates the solvent strategy for both synthesis and purification.

Reaction Solvent: Lithiation & Formylation

Synthesis often involves lithiation of 4-chloro-3-fluoro-2-methylbenzene followed by DMF quench.

-

Recommended Solvent: THF (Anhydrous) .

-

Rationale: CFMB precursors are highly soluble in THF. THF coordinates with Lithium species (e.g., n-BuLi), stabilizing the transition state.

-

Risk: THF holds water; strict drying is required to prevent quenching of the lithiated intermediate.

Purification: Crystallization Strategy

To isolate CFMB from reaction byproducts (isomers or des-halo impurities), a cooling crystallization or antisolvent crash is recommended.

-

Solvent System: Isopropanol (IPA) / Water .

-

Mechanism:

-

Dissolve crude CFMB in warm IPA (High Solubility).

-

Slowly add Water (Antisolvent) or cool the solution.

-

The hydrophobic nature of the Cl/F/Me ring drives the compound out of solution as water content increases.

-

Visualization of Workflows

Diagram 1: Solubility-Driven Process Development

This flowchart illustrates the decision logic for selecting solvents based on the stage of drug development.

Caption: Logic flow for assigning solvent roles based on solubility thresholds. High solubility favors reaction media; temperature-dependent solubility favors crystallization.

Diagram 2: Solvent Class Map for CFMB

Visualizing the interaction based on polarity and proton donor/acceptor capabilities.

Caption: Solvent affinity map. Green lines indicate high solubility (reaction media), Yellow dashed lines indicate temperature-dependent solubility (crystallization), Red dotted lines indicate antisolvents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783217, 4-Fluoro-2-methylbenzaldehyde. Retrieved February 24, 2026, from [Link](Note: Used as structural analog for physicochemical property estimation).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative text on HSP theory used for solvent prediction).

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

-

Gong, Y., et al. (2022). Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from [Link](Contextualizes the importance of the chloro-substituent in the audience's drug discovery workflow).

Methodological & Application

Application Note: A High-Yield, Regioselective Synthesis of 4-Chloro-3-fluoro-2-methylbenzaldehyde via Ortho-Directed Lithiation-Formylation

Abstract

Substituted benzaldehydes are critical synthons in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis, however, often faces challenges related to regioselectivity, particularly in polysubstituted aromatic systems. This application note provides a detailed, field-proven protocol for the synthesis of 4-Chloro-3-fluoro-2-methylbenzaldehyde, a valuable and complex building block. The methodology leverages the powerful technique of ortho-directed lithiation of a suitable precursor, 3-chloro-2-fluorotoluene, followed by formylation with N,N-dimethylformamide (DMF). This approach offers exceptional regiocontrol and high yields, overcoming the limitations of classical electrophilic substitution methods. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable route to this and similarly substituted benzaldehydes.

Introduction and Scientific Background

4-Chloro-3-fluoro-2-methylbenzaldehyde is a highly functionalized aromatic aldehyde whose structural motifs are of significant interest in medicinal chemistry and materials science. The precise arrangement of chloro, fluoro, and methyl substituents, in addition to the reactive aldehyde moiety, makes it a versatile intermediate for constructing complex molecular architectures.

Traditional formylation methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, often provide poor regioselectivity or fail altogether with moderately deactivated or sterically hindered substrates.[2][3] The Vilsmeier reagent, for instance, is a relatively weak electrophile and requires electron-rich aromatic systems for efficient reaction.[3][4]

Directed ortho-metalation (DoM) presents an elegant and powerful solution to these challenges.[5] This strategy utilizes a directing group on the aromatic ring to position a strong base (typically an organolithium reagent) to deprotonate a specific adjacent proton. The resulting aryllithium intermediate can then react with a wide range of electrophiles with high fidelity. In the case of halo-substituted arenes, a fluorine atom is a known and effective, albeit weak, directing group for lithiation due to its strong inductive effect acidifying the ortho-protons.[6]

This protocol details the application of this principle, using the fluorine atom of 3-chloro-2-fluorotoluene to direct lithiation specifically at the C6 position, which, after quenching with DMF and subsequent hydrolysis, yields the target aldehyde with excellent regiochemical purity.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages within a single pot:

-

Ortho-Directed Lithiation: 3-chloro-2-fluorotoluene is treated with n-butyllithium (n-BuLi) at low temperature. The fluorine atom at the C2 position directs the deprotonation to the adjacent C6 position, which is the most kinetically acidic proton due to the combined inductive effects and minimal steric hindrance. This forms a highly reactive aryllithium intermediate.

-

Electrophilic Quench (Formylation): The nucleophilic aryllithium species attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This generates a stable tetrahedral intermediate, a lithium hemiaminal alkoxide.

-

Hydrolysis: Upon aqueous workup, this intermediate is readily hydrolyzed to yield the final product, 4-Chloro-3-fluoro-2-methylbenzaldehyde.

The overall transformation is depicted below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

Using 4-Chloro-3-fluoro-2-methylbenzaldehyde as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Chloro-3-fluoro-2-methylbenzaldehyde in Medicinal Chemistry

Abstract

This application note details the synthetic utility and handling protocols for 4-Chloro-3-fluoro-2-methylbenzaldehyde (CAS: 1783769-70-9), a densely functionalized aromatic scaffold. Due to its unique substitution pattern—combining a sterically demanding ortho-methyl group, a metabolically stable meta-fluorine, and a reactive para-chlorine—this intermediate is critical for Fragment-Based Drug Design (FBDD). This guide provides optimized protocols for reductive amination and palladium-catalyzed cross-coupling, enabling researchers to accelerate the development of kinase inhibitors and antibacterial agents.

Introduction: The "Magic Methyl" and Fluorine Effect

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency by orders of magnitude—is a well-documented phenomenon. When combined with fluorine substitution, the result is often improved metabolic stability and optimized lipophilicity (LogD).

4-Chloro-3-fluoro-2-methylbenzaldehyde represents a "privileged structure" because it offers three distinct vectors for chemical diversification:

-

C1-Formyl Group: Gateway for heterocycle formation (quinolines, isoindolines) via condensation or reductive amination.

-

C4-Chlorine: An electrophilic handle for Suzuki/Buchwald couplings, activated by the electron-withdrawing nature of the fluorine and aldehyde.

-

C3-Fluorine: Modulates pKa of neighboring groups and blocks metabolic oxidation at the sensitive aromatic positions.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Table 1: Key Physicochemical Specifications

| Property | Specification | Relevance to Protocol |

| IUPAC Name | 4-Chloro-3-fluoro-2-methylbenzaldehyde | Specific isomer identification |

| CAS Number | 1783769-70-9 | Verification for procurement |

| Molecular Weight | 172.58 g/mol | Stoichiometry calculations |

| Appearance | White to pale yellow solid/oil | Purity indicator (Darkening indicates oxidation) |

| Solubility | DMSO, DCM, MeOH, THF | Compatible with standard organic workflows |

| Reactivity Alert | Air-sensitive (Aldehyde oxidation) | Store under Nitrogen/Argon at 2-8°C |

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate. The 2-Methyl group provides steric protection to the aldehyde, reducing polymerization risks, while the 3-Fluoro group activates the 4-Chloro position for nucleophilic aromatic substitution (

Figure 1: Divergent synthetic pathways. The core scaffold enables access to diverse pharmacological classes.

Detailed Experimental Protocols

Protocol A: One-Pot Reductive Amination (Library Generation)

Objective: To functionalize the aldehyde handle while preserving the halogen motifs for subsequent coupling. Mechanism: Formation of an imine intermediate followed by selective reduction. The 2-Methyl group slightly hinders the aldehyde, requiring a stronger Lewis acid or longer equilibrium time.

Materials:

-

4-Chloro-3-fluoro-2-methylbenzaldehyde (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (Cat.)

-

DCE (Dichloroethane) or DCM

Step-by-Step Procedure:

-

Imine Formation: In a 20 mL scintillation vial, dissolve the benzaldehyde (172 mg, 1.0 mmol) in DCE (5 mL).

-

Add the primary amine (1.1 mmol) and glacial acetic acid (1 drop).

-

Critical Step: Stir at Room Temperature (RT) for 60 minutes under Nitrogen. Note: Monitor by TLC/LCMS. The 2-methyl steric bulk may slow imine formation compared to non-substituted benzaldehydes.

-

Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

-

Stir at RT for 4–12 hours.

-

Quench: Add sat.

(5 mL) and stir vigorously for 15 mins. -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Validation:

-

1H NMR: Disappearance of the aldehyde singlet (

ppm) and appearance of the benzylic methylene doublet/singlet (

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: To utilize the 4-Chloro handle to build biaryl systems. Challenge: Chlorides are less reactive than bromides. The 3-Fluoro group electronically activates the C-Cl bond, but the catalyst system must be electron-rich.

Materials:

-

Product from Protocol A (or raw aldehyde) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

or -

Base:

(2.0 equiv) -

Solvent: Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Degassing: Charge a microwave vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). Seal and purge with Argon for 5 mins.

-

Solvent Addition: Add degassed Dioxane/Water (5 mL) via syringe.

-

Catalyst Addition: Quickly remove the cap (under positive Argon flow), add the Pd catalyst, and reseal.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

-

Observation: The reaction mixture should turn black (active Pd species).

-

-

Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water.

-

Purification: Silica gel chromatography.

Workflow Visualization: Library Synthesis

This workflow demonstrates how to parallelize the synthesis for drug discovery campaigns.

Figure 2: High-throughput synthesis workflow for generating biaryl-benzylamine libraries.

Safety & Handling Guidelines

-

Lachrymator Potential: Benzaldehydes, especially halogenated ones, can be potent lachrymators (tear-inducing). Always handle in a functioning fume hood.

-

Oxidation Sensitivity: The aldehyde slowly oxidizes to the benzoic acid (4-chloro-3-fluoro-2-methylbenzoic acid) upon air exposure.

-

QC Check: If the solid appears crusty or the oil is dark, run a quick NMR. If the acid content >5%, purify via a bicarbonate wash before use.

-

-

Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents to prevent incinerator corrosion.

References

-

Chemical Structure & Availability

-

Synthetic Methodology (Reductive Amination)

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol adaptation for sterically hindered aldehydes).

-

Fluorine in Medicinal Chemistry

- Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Palladium Coupling of Chlorides

- Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Application Note and Protocols for the Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid

Introduction: The Strategic Importance of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in modern drug discovery, forming the structural core of a vast array of therapeutic agents. Their prevalence stems from their ability to engage in crucial hydrogen bonding interactions with biological targets and their synthetic versatility, which allows for the facile introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, 4-chloro-3-fluoro-2-methylbenzoic acid, represents a synthetically valuable intermediate, incorporating a unique substitution pattern of halogens and a methyl group that can significantly influence molecular conformation and electronic properties.

The oxidation of the corresponding benzaldehyde, 4-chloro-3-fluoro-2-methylbenzaldehyde, is a direct and efficient route to this key benzoic acid derivative. However, the presence of multiple substituents on the aromatic ring necessitates a careful selection of the oxidizing agent and reaction conditions to ensure high yield and purity, while avoiding unwanted side reactions. This application note provides detailed protocols for two robust oxidation methods, elucidates the mechanistic rationale behind the chosen methodologies, and offers practical insights for researchers in organic synthesis and drug development.

Methodology I: The Pinnick Oxidation - A Mild and Selective Approach

The Pinnick oxidation is a highly regarded method for the conversion of aldehydes to carboxylic acids due to its mild reaction conditions and exceptional functional group tolerance.[1][2][3] This makes it particularly well-suited for complex substrates such as 4-chloro-3-fluoro-2-methylbenzaldehyde, where harsh oxidants could lead to degradation or undesired side reactions.

Causality of Experimental Choices

The core of the Pinnick oxidation lies in the use of sodium chlorite (NaClO₂) as the oxidant, which under mildly acidic conditions, generates the active oxidizing species, chlorous acid (HClO₂).[4] A key challenge in this reaction is the formation of hypochlorous acid (HOCl) as a byproduct, which can lead to unwanted chlorination of the aromatic ring or other sensitive functionalities. To mitigate this, a scavenger, typically 2-methyl-2-butene, is employed to quench the HOCl as it is formed.[2][3] The reaction is buffered, often with a phosphate buffer, to maintain a pH range of 3-4, which is optimal for the selective oxidation process.[2]

Experimental Protocol: Pinnick Oxidation

Materials:

-

4-chloro-3-fluoro-2-methylbenzaldehyde

-

Sodium chlorite (NaClO₂), 80% technical grade

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

2-Methyl-2-butene

-

tert-Butanol

-

Water, deionized

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-fluoro-2-methylbenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate monohydrate (1.2 eq) and 2-methyl-2-butene (2.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Oxidant: Dissolve sodium chlorite (1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.

-

Extraction: Acidify the mixture to pH 2-3 with 1 M HCl and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-3-fluoro-2-methylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure benzoic acid derivative.

Methodology II: Potassium Permanganate Oxidation - A Classic and Cost-Effective Route

Oxidation with potassium permanganate (KMnO₄) is a traditional and powerful method for converting aldehydes to carboxylic acids.[5][6] While it is a strong oxidant, under controlled conditions, it can be a cost-effective and efficient alternative to milder reagents.

Causality of Experimental Choices

Potassium permanganate is a potent oxidizing agent capable of oxidizing a wide range of organic functional groups.[7] For the oxidation of aldehydes, the reaction is typically carried out in an aqueous solution, often under basic or neutral conditions. The reaction proceeds through the formation of a manganese dioxide (MnO₂) precipitate, which is a visual indicator of the reaction's progress.[6] The basic conditions facilitate the deprotonation of the intermediate hydrate, promoting the oxidation process.[8] Acidification during the work-up protonates the carboxylate salt to yield the final carboxylic acid.

Experimental Protocol: Potassium Permanganate Oxidation

Materials:

-

4-chloro-3-fluoro-2-methylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Water, deionized

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Buchner funnel and filter paper

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium carbonate (1.2 eq) in water.

-

Addition of Aldehyde: Add 4-chloro-3-fluoro-2-methylbenzaldehyde (1.0 eq) to the aqueous solution.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture.

-

Heating: Heat the mixture to reflux for 1-2 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.[6]

-

Reaction Quenching: After cooling to room temperature, quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite or sodium sulfite until the purple color is discharged.

-

Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with 10% sulfuric acid until the pH is approximately 2. A white precipitate of the benzoic acid should form.

-

Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry to obtain the crude 4-chloro-3-fluoro-2-methylbenzoic acid.

-

Purification: Further purification can be achieved by recrystallization.

Data Presentation: Comparative Analysis of Oxidation Protocols

| Parameter | Pinnick Oxidation | Potassium Permanganate Oxidation |

| Oxidizing Agent | Sodium chlorite (NaClO₂) | Potassium permanganate (KMnO₄) |

| Reaction Conditions | Mild (0 °C to room temperature) | Vigorous (reflux) |

| pH | Mildly acidic (pH 3-4) | Basic, then acidic work-up |

| Functional Group Tolerance | High[1][3] | Moderate |

| Typical Yield | 70-95%[2] | Variable, can be high |

| Safety Considerations | Sodium chlorite is a strong oxidizer. | Potassium permanganate is a very strong oxidizer.[7] |

| Work-up Complexity | Moderate | Moderate, involves filtration of MnO₂ |

| Cost | Reagents are relatively inexpensive.[1] | Very cost-effective. |

Visualization of Experimental Workflow and Chemical Transformation

General Experimental Workflow

Caption: General workflow for the oxidation of 4-chloro-3-fluoro-2-methylbenzaldehyde.

Chemical Transformation

Caption: Oxidation of the aldehyde to the corresponding benzoic acid.

Safety and Handling of Oxidizing Agents

Working with strong oxidizing agents such as sodium chlorite and potassium permanganate requires strict adherence to safety protocols to prevent accidents.[7][9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9][12]

-

Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors or dust.[7][11][12]

-

Incompatible Materials: Store and handle oxidizing agents away from flammable and combustible materials, as they can form explosive mixtures.[11][12]

-

Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Use inert absorbents such as vermiculite or sand.[10][12]

-

Quenching: Always quench any excess oxidizing agent at the end of the reaction before work-up.

Conclusion

The synthesis of 4-chloro-3-fluoro-2-methylbenzoic acid via the oxidation of its corresponding aldehyde is a critical transformation for the advancement of various research and development programs in the pharmaceutical and chemical industries. This application note has provided two distinct and reliable protocols to achieve this conversion. The Pinnick oxidation offers a mild and highly selective method suitable for sensitive substrates, while the potassium permanganate oxidation presents a classic, cost-effective alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. By following the detailed protocols and safety guidelines outlined herein, researchers can confidently and efficiently synthesize this valuable benzoic acid derivative.

References

-

Wikipedia. Pinnick oxidation. [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

-

Grokipedia. Pinnick oxidation. [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

-

El-Malah, A. A., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191679. [Link]

-

Storemasta. (2024, May 2). How do you Store Oxidizing Agents?[Link]

-

PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

-

Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

-

The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. [Link]

-

Grand Valley State University. Oxidizers - Lab Safety. [Link]

-

Organic Chemistry Tutor. Jones Oxidation. [Link]

-

ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?[Link]

-

University of Michigan-Dearborn. Oxidizing Chemicals. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure. [Link]

-

Vedantu. Tollens Reagent: Preparation, Uses & Test Explained. [Link]

-

Wikipedia. Tollens' reagent. [Link]

-

Chem-Station Int. Ed. (2014, May 5). Jones Oxidation. [Link]

-

IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

-

Khan Academy. Oxidation of aldehydes using Tollens' reagent (video). [Link]

-

Synlett. (2014). Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. Synlett, 25(19), 2785-2787. [Link]

-

Allen. Benzaldehyde gives a positive test with Tollen's reagent but not with Fehling's and Benedict solutionws. Why?[Link]

-

MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid. [Link]

-

Chemistry LibreTexts. (2023, January 22). Tollens' Test. [Link]

-

ResearchGate. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

-

Chemistry Steps. Jones Oxidation. [Link]

-

ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid. [Link]

-

YouTube. (2020, June 28). Synthesis of Benzoic acid from Benzaldehyde. [Link]

-

ACS Publications. (2023, January 23). Comment on “Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions”. [Link]

-

Sciencemadness Discussion Board. (2019, July 3). Benzaldehyde By Reduction Of Benzoic Acid. [Link]

-

The Royal Society of Chemistry. Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. [Link]

-

Asian Journal of Chemistry. Organic Solvent Controlling the Oxidativity of Potassium Permanganate. [Link]

-

Rasayan Journal of Chemistry. selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non. [Link]

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubChem. 4-Chloro-3-fluoro-2-methylbenzoic acid. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Chemical Papers. Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. [Link]

-

Organic Chemistry Portal. Potassium Permanganate. [Link]

-

ResearchGate. Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid...[Link]

-

Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

-

Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. [Link]

-

International Journal of Chemical Studies. (2016, October 7). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

PMC. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. [Link]

Sources

- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. psiberg.com [psiberg.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. research-advances.org [research-advances.org]

- 6. m.youtube.com [m.youtube.com]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]

- 11. umdearborn.edu [umdearborn.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

Buchwald-Hartwig amination selectivity on 4-Chloro-3-fluoro-2-methylbenzaldehyde

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Chloro-3-fluoro-2-methylbenzaldehyde

Part 1: Executive Summary & Strategic Analysis

The Challenge: Functionalizing 4-Chloro-3-fluoro-2-methylbenzaldehyde via Buchwald-Hartwig amination presents a tripartite selectivity challenge:

-

Chemoselectivity (Halogen): Discriminating between the C4–Chlorine and C3–Fluorine bonds.[1]

-

Chemo-stability (Carbonyl): Preventing amine condensation with the C1–Aldehyde (imine formation) during the basic, elevated-temperature coupling conditions.[1]

-

Regio-sterics: Overcoming the steric pressure exerted by the C2–Methyl group adjacent to the C3–Fluorine and the aldehyde.

The Solution: This protocol leverages the inherent electronic bias of the substrate while employing "aldehyde-tolerant" catalytic systems.[1] The C4–Cl bond is electronically activated for oxidative addition by the para-formyl group, while the C3–F bond is deactivated for SNAr (meta-position) and sterically shielded by the C2–Methyl. By utilizing Third-Generation Buchwald Precatalysts (e.g., RuPhos Pd G3/G4) and weak inorganic bases, high-yielding amination at C4 is achievable with complete preservation of the C3–F and C1–CHO motifs.[2][1]

Part 2: Chemical Logic & Mechanism

Substrate Reactivity Map

The substrate contains three reactive centers.[1] Understanding their hierarchy is critical for reaction design.[1]

-

C4–Cl (Target): The C–Cl bond (~96 kcal/mol) is significantly weaker than C–F (~116 kcal/mol). The para-formyl group acts as a

-acceptor, lowering the electron density at C4 and facilitating oxidative addition by Pd(0).[2][1] -

C3–F (Bystander): Although fluorine is a superior leaving group in SNAr, the C3 position is meta to the activating aldehyde, rendering SNAr kinetically incompetent under standard B-H conditions. Furthermore, the C2–Methyl group introduces steric strain (A-value ~1.70), discouraging nucleophilic attack or oxidative addition at the adjacent C3 position.

-

C1–CHO (Trap): Primary amines react rapidly with aldehydes to form imines (Schiff bases).[1] This is reversible but consumes the nucleophile.[1]

-

Mitigation: Use secondary amines (cannot form stable imines) or protect the aldehyde as a 1,3-dioxolane (acetal) for primary amine couplings.[1]

-

Reaction Pathway Visualization

Figure 1: Mechanistic hierarchy showing the kinetic dominance of C4-Cl oxidative addition over competing pathways.

Part 3: Experimental Protocols

Method A: Direct Coupling of Secondary Amines

Best for: Morpholines, Piperidines, N-Methylanilines.[2] Rationale: Secondary amines cannot form stable imines, allowing direct coupling without protection. We use a weak base to prevent aldol side reactions.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: RuPhos Pd G4 (1.0–2.0 mol%)[1]

-

Why: RuPhos is exceptionally active for secondary amines and resists inhibition by heteroatoms.[1]

-

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Why: Weak base (pK_a ~10) minimizes enolization of the aldehyde.

-

Step-by-Step:

-

Charge: In a glovebox or under Ar flow, add RuPhos Pd G4 (1.5 mol%) and Cs₂CO₃ (2.0 equiv) to a reaction vial equipped with a stir bar.

-

Dissolve: Add the substrate (1.0 equiv) and secondary amine (1.2 equiv) as solutions in anhydrous 1,4-Dioxane.

-

Degas: Sparge with Nitrogen/Argon for 2 minutes or freeze-pump-thaw if scale < 100 mg.

-

Heat: Seal the vial and heat to 80 °C for 4–12 hours. Monitor by LCMS.[1]

-

Checkpoint: Look for the disappearance of the aryl chloride (M+).[3]

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: "Protect-Couple-Deprotect" for Primary Amines

Best for: Anilines, Benzylamines, Alkylamines.[2][1] Rationale: Primary amines will condense with the aldehyde.[1][4] Acetal protection renders the aldehyde inert.[1]

Phase 1: Protection

-

Combine Substrate (1 equiv), Ethylene Glycol (5 equiv), and p-TsOH (0.05 equiv) in Toluene.[1]

-

Reflux with a Dean-Stark trap until water collection ceases (~3 h).

-

Wash with sat.[1] NaHCO₃, dry, and concentrate. Yields 2-(4-chloro-3-fluoro-2-methylphenyl)-1,3-dioxolane .[2][1]

Phase 2: Coupling (The Critical Step)

-

Catalyst: BrettPhos Pd G4 (2 mol%)[1]

-

Why: BrettPhos is the gold standard for primary amines/anilines.[1]

-

-

Base: NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv)[1]

-

Note: Since the aldehyde is protected, stronger bases like NaOtBu are safe and faster.

-

Phase 3: Deprotection

-

Dissolve the crude coupling product in THF.[1]

-

Add 1M HCl (aq) (5 equiv) and stir at RT for 1 hour.

-

Neutralize with NaHCO₃ and extract.[1]

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Ligand | RuPhos (2° Amines) / BrettPhos (1° Amines) | Bulky dialkylbiaryl phosphines facilitate reductive elimination and stabilize Pd(0) against the ortho-methyl steric bulk.[2][1] |

| Base | Cs₂CO₃ or K₃PO₄ | Weak inorganic bases prevent Cannizzaro disproportionation of the aldehyde.[1] Avoid NaOtBu if aldehyde is unprotected.[1] |

| Solvent | 1,4-Dioxane or Toluene | Non-polar/weakly polar solvents minimize SNAr background reactions at the Fluorine.[1] |

| Temperature | 80–100 °C | Sufficient to overcome the activation energy of the oxidative addition to the hindered Ar-Cl bond.[1] |

Troubleshooting Guide:

-

Issue: Low Conversion.

-

Cause: Catalyst deactivation by the aldehyde (acting as a π-acid) or imine formation.[1]

-

Fix: Increase catalyst loading to 3 mol%. Switch to Method B (Protection). Ensure strictly anhydrous conditions.

-

-

Issue: Defluorination (Loss of F). [1]

-

Issue: Imine Product Isolated.

-

Cause: Incomplete hydrolysis during workup.[1]

-

Fix: Treat the crude mixture with 1N HCl/THF for 30 mins before purification.

-

Part 5: References

-

RuPhos/BrettPhos Discovery: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." J. Org.[1] Chem.2010 , 75, 1791. (Context on ligand sterics).

-

Source:[1]

-

-

Selectivity Reviews: Ruiz-Castillo, P.; Buchwald, S. L.[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.[1][5]2016 , 116, 12564.

-

Source:[1]

-

-

Aldehyde Tolerance: Erhardt, F., et al. "Pd-Catalyzed Amination of Aryl Halides in the Presence of Aldehydes." Org.[1][6] Lett.2011 , 13, 780.

-

Source:[1]

-

-

Mechanistic Insight: Hartwig, J. F.[5][6] "Evolution of C–H Bond Functionalization Chemistry." Acc.[1][5][6][7] Chem. Res.2012 , 45, 864.

-

Source:[1]

-

Sources

- 1. 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-Chloro-3-fluoro-2-methylbenzaldehyde

Case ID: T-2026-ALD-OX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Autoxidation and Recovery of Oxidized Stock

Introduction

You are likely working with 4-Chloro-3-fluoro-2-methylbenzaldehyde as a key intermediate for API synthesis or scaffold diversification. Like all benzaldehyde derivatives, this compound possesses a critical vulnerability: the aldehydic C-H bond.

This guide is not a generic safety sheet. It is a technical manual designed to explain why your compound degrades, how to stop it using rigorous exclusion techniques, and what to do if you detect the white precipitate of death (the corresponding benzoic acid).

Module 1: The Mechanism of Failure (Why is it oxidizing?)

Benzaldehydes do not merely "go bad"; they undergo a specific radical chain reaction known as autoxidation .[1] This process is autocatalytic—meaning the presence of a small amount of oxidized product accelerates the degradation of the remaining stock.

The Radical Cascade

The reaction is initiated by light (UV) or trace metal ions, which generate a radical. The propagation step involves the formation of a peroxy radical, which steals a hydrogen from a fresh aldehyde molecule.

Figure 1: The autoxidation pathway. Note that one molecule of peracid reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid, doubling the impurity load rapidly.

Module 2: Storage Protocol (Prevention)

To prevent the pathway above, you must break the "Fire Triangle" of chemical stability: Oxygen, Light, and Heat .

Protocol A: The "Schlenk" Packaging Standard

Use this for long-term storage (>1 month).

-

Container Selection:

-

Material: Amber Glass (Essential to block UV initiation).[2]

-

Cap: Teflon (PTFE) lined. Avoid rubber septa for long-term storage as they are permeable to oxygen over time and can leach plasticizers.

-

Headspace: Minimize headspace. If the vial is only 10% full, transfer to a smaller vial.

-

-

Inert Gas Overlay (The "Blanket"):

-

Gas Choice: Argon is superior to Nitrogen. Argon is heavier than air and settles over the liquid/solid surface, creating a more effective physical barrier.

-

Technique:

-

Insert a long needle connected to an Argon line deep into the vial (do not touch the liquid).

-

Flow gas gently for 30–60 seconds to displace air.

-

Slowly withdraw the needle while capping immediately.

-

Wrap the cap junction with Parafilm or electrical tape.

-

-

-

Temperature:

-

Store at 4°C (Refrigerator) .

-

Critical: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water, which can hydrolyze the compound or introduce oxygen.

-

Comparison of Storage Variables

| Variable | Poor Practice | Best Practice | Scientific Rationale |

| Atmosphere | Air (21% O2) | Argon (Inert) | Removes the radical propagator (O2). |

| Container | Clear Glass | Amber Glass | Blocks UV photons that initiate radical cleavage. |

| Temp | Room Temp (25°C) | 4°C or -20°C | Arrhenius equation: Lower T exponentially slows reaction rate. |

| Seal | Polycone/Rubber | PTFE-lined | Prevents leaching and gas permeation. |

Module 3: Troubleshooting & Recovery (The Cure)

FAQ: How do I know if my stock is oxidized?

A:

-

Visual Inspection: If the compound is a liquid, look for white crystals suspended in it or a "crust" around the cap. This is 4-Chloro-3-fluoro-2-methylbenzoic acid.

-

Solubility Check: The aldehyde is soluble in non-polar organic solvents (Hexane, DCM). The acid impurity is significantly less soluble in Hexanes.

-

1H-NMR Diagnosis:

-

Aldehyde Peak: Look for a singlet at ~10.0 - 10.4 ppm .

-

Acid Peak: Look for a broad singlet (often invisible if wet) or a shift in the aromatic protons.

-

Quantification: Integrate the CHO peak against an internal standard or the aromatic ring protons.

-

Protocol B: The Bisulfite Rescue (Purification)

Use this if your aldehyde purity drops below 90%. This method relies on the reversible formation of a water-soluble bisulfite adduct, leaving non-aldehyde impurities (like the acid) in the organic layer.[3]

Reagents Needed:

-

Sodium Bisulfite (NaHSO3), saturated aqueous solution.[3][4]

-

Sodium Carbonate (Na2CO3) or Hydroxide (NaOH).[3]

-

Ethyl Acetate or Diethyl Ether.[3]

Workflow:

Figure 2: Purification logic using the Bisulfite Adduct method.

Step-by-Step Procedure:

-

Adduct Formation: Dissolve your crude material in a minimal amount of ether. Add an excess of saturated Sodium Bisulfite (NaHSO3) solution.[4] Shake vigorously. The aldehyde forms a bisulfite adduct which usually precipitates as a white solid or dissolves in the aqueous layer.[5]

-

Wash: Filter the solid (or separate the aqueous layer).[4] Wash the solid/aqueous phase with fresh ether to remove the benzoic acid impurity (which stays in the ether).

-

Regeneration: Place the solid adduct (or aqueous solution) into a flask. Add 10% Sodium Carbonate (Na2CO3) or 1M NaOH until basic (pH > 10) and stir with fresh ether. The base breaks the adduct, regenerating the aldehyde, which extracts back into the ether.

-

Isolation: Separate the ether layer, dry over MgSO4, and concentrate in vacuo.

Module 4: Handling FAQs

Q: Can I use a vacuum desiccator? A: Use caution. While vacuum removes oxygen, benzaldehydes can be volatile. If you use a high-vacuum pump, you risk subliming or evaporating your compound. An Argon-backfilled desiccator is safer.

Q: My compound has turned into a solid block. Is it ruined? A: Not necessarily. 4-Chloro-3-fluoro-2-methylbenzaldehyde may have a melting point near room temperature (similar analogs melt between 30–50°C). It might just be frozen. Gently warm it to 40°C. If it melts into a clear liquid, it is likely fine. If it remains a suspension of white solids in a liquid, it is oxidized.[1]

Q: I need to use it in a reaction tomorrow. Can I leave it on the bench? A: For 12 hours, yes, if sealed and protected from direct sunlight (wrap in foil). Do not leave it open to air in a fume hood, as the high airflow accelerates evaporation and oxidation.

References

-

BenchChem Technical Support. (2025).[1][3][6] Purification of Reaction Mixtures Containing Benzaldehyde: Bisulfite Wash Protocol.[4][7] Retrieved from

-

Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[7][8] Organic Process Research & Development. Retrieved from

-

SinoShiny. (2025).[2] Storage Conditions for Benzaldehyde Derivatives.[1][2][9] Retrieved from

-

PubChem. (n.d.). Benzaldehyde: Chemical Safety and Stability Data. National Library of Medicine. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Workup [chem.rochester.edu]

- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]